molecular formula C11H20O4 B3132965 (S)-tert-butyl 2-acetoxy-3-methylbutanoate CAS No. 380886-48-6

(S)-tert-butyl 2-acetoxy-3-methylbutanoate

Cat. No.: B3132965
CAS No.: 380886-48-6
M. Wt: 216.27 g/mol
InChI Key: MCHRBOFYIGYFPP-VIFPVBQESA-N
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Description

“(S)-tert-butyl 2-acetoxy-3-methylbutanoate” is also known as “Chrysanthemyl 2-acetoxy-3-methylbutanoate”. It is a sex pheromone of the citrophilous mealybug, Pseudococcus calceolariae . The main female-specific compound is identified as [2,2-dimethyl-3- (2-methylprop-1-enyl)cyclopropyl]methyl 2-acetoxy-3-methylbutanoate .

Scientific Research Applications

Environmentally Friendly Polymers

(S)-tert-butyl 2-acetoxy-3-methylbutanoate, through its derivatives, has been utilized in the synthesis of biocompatible polymers. An example is the production of degradable polycarbonates from dihydroxybutyric acid and carbon dioxide, employing racemic-tert-butyl 3,4-epoxybutanoate and CO2 in the presence of bifunctional cobalt(III) salen catalysts. These polymers exhibit significant biocompatibility and potential for bioresorbable materials, highlighting their application in environmentally benign materials and drug delivery systems. The development of water-soluble platinum-polymer conjugates with high platinum loading suggests their utility as carriers for platinum-based drugs, indicating a dual function in material science and pharmacology (Tsai, Wang, & Darensbourg, 2016).

Synthesis of Peroxides

Research has also explored the synthesis of compounds such as 4-tert-butylperoxy-4-methylpentan-2-one and 3-tert-butylperoxy-3-methylbutanoic acid. These compounds are obtained via the alkylation of tert-butyl hydroperoxide with diols, followed by oxidation, showcasing the compound's versatility in synthesizing peroxides with potential applications in polymerization processes and as intermediates in organic synthesis (Vostres, Fleichuk, Voronov, & Gevus, 2013).

Organic Synthesis

The utility of this compound derivatives in organic synthesis is further evidenced by their role in the synthesis of complex molecules. For instance, tert-butyl acetothioacetate serves as a precursor in the synthesis of 3-acetyl-4-hydroxy-5,5-dimethylfuran-2(4H)-one, indicating the compound's application in synthesizing heterocyclic compounds and its relevance in developing pharmaceuticals and fragrances (Fox & Ley, 2003).

Biocatalytic Reduction

The enantioselective reduction of β-ketoesters, such as tert-butyl acetoacetate to tert-butyl (S)-3-hydroxybutanoate, utilizing microorganism strains, showcases the potential of this compound and its derivatives in biocatalysis. This process highlights the application in producing enantiomerically pure compounds, crucial for pharmaceutical synthesis, demonstrating an intersection between chemical synthesis and biotechnology (Ramos, Ribeiro, Lopes, & de Souza, 2013).

Aroma Compound Synthesis

Additionally, this compound and its derivatives have been implicated in the synthesis of potent odorants such as in apple aroma, emphasizing their role in food science and flavor chemistry. The synthesis of methyl 2-methylbutanoate and its importance as a key odor contributor in apples underlines the compound's utility in enhancing food flavors and the development of aroma compounds (Komthong, Hayakawa, Katoh, Igura, & Shimoda, 2006).

Properties

IUPAC Name

tert-butyl (2S)-2-acetyloxy-3-methylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O4/c1-7(2)9(14-8(3)12)10(13)15-11(4,5)6/h7,9H,1-6H3/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCHRBOFYIGYFPP-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OC(C)(C)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)OC(C)(C)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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